molecular formula C16H12ClN3O4 B2698345 (5-(4-Chlorophenyl)isoxazol-3-yl)methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 1209593-11-2

(5-(4-Chlorophenyl)isoxazol-3-yl)methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2698345
CAS No.: 1209593-11-2
M. Wt: 345.74
InChI Key: QSHFDUOIUQNYGB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including an isoxazole ring and a pyridazine ring. Isoxazoles are a type of heterocyclic aromatic organic compound, which means they contain a ring structure made up of carbon atoms and at least one other element . Pyridazines are diazines (six-membered heterocyclic rings with two nitrogen atoms) with the nitrogen atoms in the 1,2-positions .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The isoxazole ring, for example, is a five-membered ring with an oxygen atom and a nitrogen atom .


Chemical Reactions Analysis

Isoxazoles can undergo a variety of chemical reactions, including electrophilic substitution, due to the presence of the N–O bond in the isoxazole ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the isoxazole ring could influence its reactivity and stability .

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. Some isoxazoles can be toxic and should be handled with care .

Future Directions

The future directions for research on this compound would likely involve further exploration of its potential biological activities and the development of more efficient synthetic methods .

Properties

IUPAC Name

[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 1-methyl-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O4/c1-20-15(21)7-6-13(18-20)16(22)23-9-12-8-14(24-19-12)10-2-4-11(17)5-3-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHFDUOIUQNYGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)OCC2=NOC(=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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